N-(Phosphonoamidino)sarcosine, dipotassium salt
Overview
Description
N-(Phosphonoamidino)sarcosine, dipotassium salt, also known as phosphocreatine, 2K, is a high-energy phosphate compound. It plays a crucial role in the transfer of phosphate groups from creatine phosphate to adenosine diphosphate (ADP) and from adenosine triphosphate (ATP) to creatine. This transfer forms the basis of the creatine-creatine phosphate energy shuttle, which is essential for energy storage and transfer in muscle tissues .
Mechanism of Action
Target of Action
The primary target of Creatine Phosphate, Dipotassium Salt is the adenosine diphosphate (ADP) molecule . The compound plays a crucial role in the energy metabolism of cells, particularly in muscle tissue, where it serves as a temporal and spatial buffer for energy .
Mode of Action
Creatine Phosphate, Dipotassium Salt operates through a mechanism known as the creatine-creatine phosphate energy shuttle . In this process, the phosphate group from creatine phosphate is transferred to ADP, forming ATP . This reaction is catalyzed by the enzyme creatine kinase . When ATP levels are low, energy from phosphocreatine is transferred to ADP molecules, which are quickly converted back to ATP .
Biochemical Pathways
The compound affects the ATP-ADP energy conversion pathway . By donating its phosphate group to ADP, it helps maintain a steady supply of ATP, the primary energy currency of the cell . This process is particularly important in tissues with high energy demands, such as muscle tissue .
Pharmacokinetics
Most of the Creatine Phosphate entering systemic circulation is converted to creatine .
Result of Action
The action of Creatine Phosphate, Dipotassium Salt results in the generation of ATP from ADP , providing energy for various cellular processes . This is particularly crucial during periods of high energy demand, such as during muscle contraction .
Action Environment
The action of Creatine Phosphate, Dipotassium Salt is influenced by various environmental factors. For instance, the availability of ADP and the activity of creatine kinase can affect the rate at which creatine phosphate donates its phosphate group . Furthermore, the compound’s stability and efficacy may be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
The transfer of the phosphate group from Creatine Phosphate, Dipotassium Salt to ADP and from ATP to creatine forms the basis of the creatine-creatine phosphate energy shuttle . This interaction with enzymes and proteins is fundamental to energy metabolism in cells.
Cellular Effects
Creatine Phosphate, Dipotassium Salt influences cell function by playing a role in energy metabolism, muscle contraction, cell growth, and cell signaling . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, although the specific details of these interactions are complex and depend on the cellular context.
Molecular Mechanism
At the molecular level, Creatine Phosphate, Dipotassium Salt exerts its effects through the transfer of phosphate groups. This transfer of phosphate groups can influence enzyme activity, potentially leading to changes in gene expression and other cellular processes .
Metabolic Pathways
Creatine Phosphate, Dipotassium Salt is involved in the creatine-creatine phosphate energy shuttle, a key metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially influencing metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Phosphonoamidino)sarcosine, dipotassium salt, can be synthesized through the reaction of creatine with phosphoric acid in the presence of potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the dipotassium salt. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .
Industrial Production Methods
Industrial production of creatine phosphate, dipotassium salt, involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. The product is often produced in solid form and stored under specific conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
N-(Phosphonoamidino)sarcosine, dipotassium salt, primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in energy transfer within cells. The compound can also participate in hydrolysis reactions under certain conditions .
Common Reagents and Conditions
Phosphorylation: this compound, reacts with ADP in the presence of creatine kinase to form ATP and creatine.
Dephosphorylation: The reverse reaction, where ATP donates a phosphate group to creatine, forming creatine phosphate and ADP.
Major Products Formed
Phosphorylation: ATP and creatine.
Dephosphorylation: Creatine phosphate and ADP.
Hydrolysis: Creatine and inorganic phosphate.
Scientific Research Applications
N-(Phosphonoamidino)sarcosine, dipotassium salt, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in biochemical assays to study energy transfer and storage mechanisms.
Biology: Investigated for its role in cellular energy metabolism and muscle physiology.
Medicine: Explored for its potential therapeutic effects in conditions related to energy metabolism, such as heart disease and muscle disorders.
Comparison with Similar Compounds
Similar Compounds
Creatine phosphate, disodium salt: Another form of creatine phosphate with similar energy transfer properties but different solubility and stability characteristics.
Creatine monohydrate: A widely used supplement that provides creatine for the synthesis of creatine phosphate in the body.
Phosphocreatine di(tris) salt: A variant of creatine phosphate with different buffering properties
Uniqueness
N-(Phosphonoamidino)sarcosine, dipotassium salt, is unique due to its specific solubility and stability profile, making it suitable for certain biochemical applications where other forms may not be as effective. Its role in the creatine-creatine phosphate energy shuttle is also critical for maintaining energy homeostasis in muscle tissues .
Properties
IUPAC Name |
dipotassium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOKPBMWFCQTDM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8K2N3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066427 | |
Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18838-38-5 | |
Record name | Creatine phosphate dipotassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018838385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(phosphonoamidino)sarcosine, dipotassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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